tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate
Description
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate (CAS No. 1627722-96-6) is a halogenated indole derivative with the molecular formula C₁₃H₁₃FINO₂ and a molecular weight of 361.15 g/mol . The compound features a tert-butyl carbamate group at the 1-position, a fluorine atom at the 6-position, and an iodine atom at the 3-position of the indole core. Key physicochemical properties include:
- XlogP: 4 (indicating moderate lipophilicity)
- Hydrogen bond acceptors: 3
- Rotatable bonds: 2
Properties
IUPAC Name |
tert-butyl 6-fluoro-3-iodoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-5-4-8(14)6-11(9)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOVDTIKQGQPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 6-Fluoro-1H-Indole
Fluorination is typically achieved via Schiemann reaction or Balz-Schiemann fluorination , where aniline derivatives are diazotized and treated with hydrofluoric acid. For 6-fluoroindole synthesis:
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Substrate : 4-Fluoro-2-nitrotoluene is reduced to 4-fluoro-2-methylaniline.
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Cyclization : Fischer indole synthesis using ketones under acidic conditions yields 6-fluoroindole.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Fischer step) | 68–72% |
| Purity (HPLC) | ≥98% |
Iodination at the 3-Position
Iodination employs N-iodosuccinimide (NIS) or molecular iodine (I₂) in polar aprotic solvents. The Boc-protected indole (tert-butyl 6-fluoro-1H-indole-1-carboxylate) is treated with I₂/KOH in DMF at 0–25°C:
Procedure :
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Dissolve tert-butyl 6-fluoro-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF.
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Add KOH (2.5 eq) and I₂ (1.1 eq) under N₂.
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Stir for 2–4 h, quench with Na₂S₂O₃, and extract with EtOAc.
Optimization Insights :
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Solvent : DMF > DMSO due to superior iodine solubility.
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Base : KOH minimizes byproduct formation vs. NaOH.
Performance Metrics :
| Condition | Yield | Regioselectivity (3-I:5-I) |
|---|---|---|
| I₂/KOH/DMF, 25°C | 82% | 9:1 |
| NIS/TFA, 0°C | 76% | 8:1 |
tert-Butoxycarbonyl (Boc) Protection
Boc protection is performed early to prevent N-H reactivity during halogenation:
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React 6-fluoroindole with Boc₂O (1.2 eq) and DMAP (0.1 eq) in THF.
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Stir at 25°C for 12 h.
Critical Factors :
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Catalyst : DMAP accelerates reaction 3-fold vs. uncatalyzed conditions.
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Solvent : THF ensures homogeneity; dichloromethane reduces yields by 15%.
Alternative Methodologies and Comparative Analysis
One-Pot Halogenation-Protection
A streamlined approach combines iodination and Boc protection:
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Treat 6-fluoroindole with I₂/KOH in DMF.
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Add Boc₂O directly post-quenching without isolation.
Outcome :
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Yield : 70% (vs. 82% for stepwise).
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Advantage : Reduces purification steps but lowers regioselectivity (7:1 3-I:5-I).
Pd-Catalyzed Direct Iodination
Palladium-mediated C–H activation offers a metal-dependent pathway:
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Use Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2 eq), and I₂ (1.1 eq) in AcOH.
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Heat at 80°C for 6 h.
Results :
| Catalyst | Additive | Yield | Selectivity |
|---|---|---|---|
| Pd(OAc)₂ | Ag₂CO₃ | 65% | 8:1 |
| PdCl₂(PPh₃)₂ | K₂S₂O₈ | 58% | 6:1 |
Structural Characterization and Quality Control
Spectroscopic Validation
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¹H NMR (CDCl₃): δ 1.70 (s, 9H, Boc), 6.90–7.40 (m, 3H, indole-H), 8.20 (s, 1H, H-2).
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MS (ESI+) : m/z 392.0 [M+H]⁺.
Purity Assessment
HPLC Conditions :
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Column: C18, 5 µm, 4.6 × 150 mm
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Mobile Phase: 60:40 MeCN/H₂O (0.1% TFA)
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Retention Time: 6.8 min
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost (USD/kg) | Yield | Scalability |
|---|---|---|---|
| Stepwise Halogenation | 12,000 | 82% | High |
| One-Pot | 9,500 | 70% | Moderate |
Waste Management
-
Iodine Recovery : Implement NaHSO₃ washes to recover I₂ as NaI.
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Solvent Recycling : DMF distillation achieves >90% reuse.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indole ring.
Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.
Coupling Reactions: Palladium catalysts, boronic acids, and alkynes are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl or alkyne-linked indole derivatives.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate is being investigated for its potential biological activities, particularly:
- Anticancer Properties : Preliminary studies suggest that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antiviral and Antimicrobial Activities : The compound's unique structure may enhance its binding affinity to viral enzymes or bacterial receptors, making it a candidate for further investigation in antiviral and antimicrobial drug development.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for:
- Substitution Reactions : The iodine atom can be replaced by other nucleophiles, allowing for the diversification of chemical structures.
- Coupling Reactions : The presence of iodine facilitates coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are critical in forming carbon-carbon bonds.
Material Science
In addition to its applications in pharmaceuticals, this compound is also explored in material science for developing new materials with specific electronic or optical properties due to its unique heterocyclic structure.
Mechanism of Action
The mechanism of action of tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The tert-butyl ester group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate with structurally related indole and indoline derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | XlogP | TPSA (Ų) | Key Applications/Reactivity |
|---|---|---|---|---|---|---|
| This compound | C₁₃H₁₃FINO₂ | 361.15 | 6-F, 3-I, 1-Boc | 4 | 31.2 | Cross-coupling, medicinal chemistry |
| tert-Butyl 6-hydroxyindoline-1-carboxylate | C₁₃H₁₇NO₃ | 235.28 | 6-OH, 1-Boc (indoline core) | 1.5* | 53.6 | Intermediate for alkaloid synthesis |
| tert-Butyl 6-amino-1H-indole-1-carboxylate | C₁₃H₁₆N₂O₂ | 248.29 | 6-NH₂, 1-Boc | 2.2* | 54.4 | Peptide mimetics, kinase inhibitors |
| tert-Butyl 6-bromo-3-[(m-methoxycarbonylphenyl)methyl]-1H-indole-1-carboxylate | C₂₂H₂₂BrNO₄ | 460.33 | 6-Br, 3-(substituted aryl), 1-Boc | 4.5* | 53.3 | HIV-1 fusion inhibitor development |
| (E)-tert-Butyl 6-(3-hydroxyprop-1-en-1-yl)-1H-indole-1-carboxylate | C₁₆H₁₉NO₃ | 273.33 | 6-allyl-OH, 1-Boc | 2.8* | 46.2 | Mesylation for prodrug synthesis |
*Estimated based on analogous structures.
Key Observations :
- Lipophilicity: The iodo and bromo derivatives exhibit higher XlogP values (~4–4.5) compared to hydroxyl- or amino-substituted analogs (~1.5–2.8), making them more suitable for membrane penetration in drug design .
- Reactivity : The iodine atom in the target compound offers superior leaving-group capability compared to bromine or mesyl groups, favoring metal-catalyzed cross-coupling reactions .
Challenges and Limitations
- Iodine’s Instability : The 3-iodo group may pose stability issues under prolonged storage or acidic conditions compared to bromo or chloro analogs .
- Fluorine’s Electronic Effects : While fluorine enhances metabolic stability, it may also reduce reactivity in subsequent functionalization steps due to its strong electron-withdrawing nature .
Biological Activity
tert-Butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate (CAS Number: 1627722-96-6) is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a tert-butyl group, a fluorine atom at the 6-position, and an iodine atom at the 3-position of the indole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C13H13FINO2
- Molecular Weight : 361.15 g/mol
- Appearance : White to yellow solid
- Solubility : Soluble in organic solvents
The biological activity of this compound is influenced by its molecular structure. The presence of fluorine and iodine atoms can enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The tert-butyl ester group may improve stability and bioavailability, making it a promising candidate for further research.
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of indole derivatives, including this compound. The compound's ability to inhibit tumor growth has been evaluated in various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 0.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 0.8 | Cell cycle arrest |
| HT29 (Colon Cancer) | 0.4 | Inhibition of proliferation |
These findings suggest that this compound may act through multiple mechanisms, including apoptosis induction and cell cycle modulation.
Antiviral Activity
Indole derivatives have also been explored for their antiviral properties. Research indicates that this compound may exhibit activity against various viral pathogens:
| Virus Type | Activity | Reference |
|---|---|---|
| Influenza Virus | Moderate inhibition at 50 μg/mL | |
| Herpes Simplex Virus | Significant reduction in viral load |
The antiviral mechanisms are believed to involve interference with viral replication processes, although further studies are needed to elucidate specific pathways.
Study on Anticancer Activity
In a study published in the Journal of Organic Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer activities. Among these, this compound demonstrated significant efficacy against tamoxifen-resistant breast cancer xenografts, indicating its potential as a therapeutic agent in resistant cancer types .
Evaluation of Antiviral Properties
A comprehensive review on indoles as antiviral scaffolds highlighted the promising activity of this compound against several viral strains. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .
Q & A
Q. What are the common synthetic routes for tert-butyl 6-fluoro-3-iodo-1H-indole-1-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically begins with a fluorinated indole precursor, such as 6-fluoro-1H-indole. Key steps include:
- Protection : Introducing the tert-butyl carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., pyridine or DMAP) to protect the indole nitrogen .
- Iodination : Electrophilic iodination at the 3-position using reagents like N-iodosuccinimide (NIS) in acidic or polar aprotic solvents (e.g., DMF or DCM) . Optimization of temperature, solvent choice, and stoichiometry is critical. For example, continuous flow reactors can enhance yield and purity by minimizing by-products .
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- NMR Spectroscopy : H NMR can confirm the tert-butyl group (singlet at ~1.6 ppm for 9H) and indole protons (aromatic signals between 6.5–8.5 ppm). C NMR identifies the carbonyl carbon (~150 ppm for the carbamate) and iodine-substituted carbon (~80–90 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (CHFINO, exact mass 369.00) .
- X-ray Crystallography : If crystalline, this provides definitive confirmation of the 3-iodo substitution and Boc protection .
Q. What are the key physicochemical properties of this compound that influence its reactivity?
- Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate, directing reactivity to the iodinated position .
- Electron-Withdrawing Groups : The fluorine atom at C6 deactivates the indole ring, reducing electrophilic substitution but stabilizing intermediates in cross-coupling reactions .
- Iodine as a Leaving Group : The 3-iodo substituent facilitates metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution .
Advanced Research Questions
Q. What strategies are effective for functionalizing the iodo-substituted position via cross-coupling reactions?
- Suzuki-Miyaura Coupling : Use Pd(PPh) or PdCl(dppf) with aryl/heteroaryl boronic acids in THF/HO (yields: 75–85%). Base choice (e.g., NaCO) impacts efficiency .
- Buchwald-Hartwig Amination : Employ Pd(dba) with Xantphos and amines in toluene at 100°C to introduce amino groups (yields: 70–80%) .
- Sonogashira Coupling : Use Pd/Cu catalysts with terminal alkynes in DMF/EtN to install alkynyl groups .
Q. How can researchers address contradictions in reported reaction yields during palladium-catalyzed couplings?
Discrepancies often arise from:
- Catalyst Loading : Lower Pd concentrations (<2 mol%) may reduce side reactions but slow kinetics. Pre-catalyst systems (e.g., Pd(OAc) with SPhos) improve reproducibility .
- Oxygen Sensitivity : Rigorous degassing (freeze-pump-thaw cycles) prevents Pd oxidation and enhances catalytic activity .
- Substrate Purity : Residual moisture or deprotected indole can poison catalysts. Pre-purification via silica gel chromatography is recommended .
Q. What are the challenges in achieving regioselective modifications on the indole ring, and how can they be mitigated?
- Competing Reactivity : The 3-iodo group is highly reactive, but the 6-fluoro substituent can direct electrophiles to the 4- or 5-position. Use directing groups (e.g., Boc protection) or steric blocking to control regioselectivity .
- Microwave-Assisted Synthesis : Reduces reaction times and improves selectivity by minimizing thermal decomposition .
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, guiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
